molecular formula C13H26N2 B2925236 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine CAS No. 1038246-64-8

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Cat. No. B2925236
CAS RN: 1038246-64-8
M. Wt: 210.365
InChI Key: WRAGCZRZLICCPC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, also known as MPCE, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. The purpose of

Scientific Research Applications

Synthesis and Catalytic Applications

Novel Routes to Pyrroles and Pyridines

Research has demonstrated innovative synthetic routes to structurally diverse pyrroles and pyridines, highlighting methodologies that could potentially be applicable to derivatives of "2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine." For instance, the conversion of cyclohexanone derivatives through enaminone intermediates to α,β-unsaturated aldehydes showcases the versatility of nitrogen-containing compounds in organic synthesis (Carlsson & Lawesson, 1982).

Catalysis and Polymerization

Studies on the catalytic activity of amine complexes, particularly in the context of polymerization and activation of small molecules, provide a framework for the utilization of amine derivatives in catalysis. For example, chromium(III) complexes with amine-bis(phenolate) ligands have been employed in the copolymerization of cyclohexene oxide and carbon dioxide, indicating the potential of nitrogen-based catalysts in environmentally friendly polymer synthesis (Devaine-Pressing, Dawe, & Kozak, 2015).

Mechanistic Insights and Chemical Interactions

Enamine Chemistry

The study of enamines and their transformations provides essential insights into the reactivity and applications of compounds like "this compound." Enamines serve as key intermediates in the synthesis of various functionalized compounds, demonstrating the significance of nitrogen-containing ligands in organic transformations (Johnson et al., 1974).

Amine-Catalyzed Reactions

The role of amines in catalyzing epoxidation reactions and activating oxidants like Oxone highlights their utility in asymmetric synthesis and green chemistry approaches. This underscores the versatility of amines, including pyrrolidinyl derivatives, in facilitating a wide range of chemical transformations with potential environmental benefits (Aggarwal, Lopin, & Sandrinelli, 2003).

properties

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-6-2-3-7-13(12)14-8-11-15-9-4-5-10-15/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGCZRZLICCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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